molecular formula C21H24FN3O4S B2851832 N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-77-9

N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2851832
CAS No.: 898449-77-9
M. Wt: 433.5
InChI Key: UFDBINPBBBMRBI-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O4S and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide belongs to a class of chemicals that have been extensively studied for their biological activities. Research has shown that derivatives of compounds with similar structures exhibit a range of biological activities, including antibacterial properties. For instance, a study focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting the potential of these compounds in combating bacterial infections (H. Khalid et al., 2016).

Pharmacological Applications

Another area of interest is the pharmacological potential of these compounds, particularly in the context of receptor antagonism. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated as α1-adrenergic receptor antagonists, showing promise for uroselective activity (A. Rak et al., 2016). This suggests the potential application of such compounds in the treatment of conditions like benign prostatic hyperplasia, where α1-adrenergic receptor antagonism can relieve urinary symptoms.

Insecticidal Properties

Research on related compounds, such as Flubendiamide, has revealed potent insecticidal activity against lepidopterous pests. Flubendiamide's unique structure, which includes novel substituents like a heptafluoroisopropyl group, contributes to its strong efficacy against these pests, indicating the potential for agricultural applications in pest management (Masanori Tohnishi et al., 2005).

Neuropharmacological Research

The role of orexin-1 receptor mechanisms in compulsive food consumption has been explored using compounds with similar structures. This research suggests that selective antagonism at orexin-1 receptors could offer a novel approach to treating binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).

Radiopharmaceutical Development

Compounds within this structural family have also been studied in the context of radiopharmaceutical development. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination has been reported, highlighting the potential for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (R. Katoch-Rouse et al., 2003).

Safety and Hazards

As with any chemical compound, handling “N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDBINPBBBMRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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